molecular formula C17H20ClNO4S B2501954 3-chloro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide CAS No. 1798659-47-8

3-chloro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide

Cat. No. B2501954
CAS RN: 1798659-47-8
M. Wt: 369.86
InChI Key: PYUMHBBBKBZRRZ-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have unique properties that make it useful in various applications.

Scientific Research Applications

Synthesis and Biological Activities

A notable study involved the synthesis of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides, characterized by physical, microanalytical, and spectral data. Some compounds demonstrated in vitro anti-HIV and antifungal activities, highlighting the potential of sulfonamide derivatives in therapeutic applications (Zareef et al., 2007).

Chemical Synthesis Techniques

In the realm of synthetic chemistry, N-chloro-N-methoxybenzenesulfonamide was identified as a simple and reactive chlorinating agent, efficiently chlorinating various substrates such as phenols and aromatic amines. This demonstrates the compound's utility in introducing chloro groups into organic molecules (Xiao-Qiu Pu et al., 2016).

Antitumor Applications

Research into antitumor sulfonamides revealed that compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide show promising antiproliferative properties against a panel of 39 human cancer cell lines. These findings underscore the potential of sulfonamide derivatives in cancer therapy (Owa et al., 2002).

Organic Synthesis and Catalysis

The efficiency of sulfonamide derivatives in organic synthesis is also noteworthy. For instance, the Rhodium-catalyzed cyanation of C(sp(2))-H bonds of alkenes using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanating agent demonstrates the compound's versatility in facilitating complex chemical transformations (Chaitanya & Anbarasan, 2015).

properties

IUPAC Name

3-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO4S/c1-12-14(18)8-6-10-17(12)24(20,21)19-11-16(23-3)13-7-4-5-9-15(13)22-2/h4-10,16,19H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUMHBBBKBZRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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